2-[(sec-Butyloxy)methyl]thiophenol
Description
2-[(sec-Butyloxy)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol core (a benzene ring with a sulfhydryl group, −SH) substituted at the 2-position with a sec-butyloxymethyl (−CH₂O-sec-C₄H₉) group. This structural motif combines the electron-rich thiophenol moiety with a branched ether chain, which influences its physicochemical properties, including solubility, acidity, and reactivity.
Properties
IUPAC Name |
2-(butan-2-yloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJDEBZPBEYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(sec-Butyloxy)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloromethylthiophene with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of the desired product.
Another approach involves the use of thiophenol as a starting material. Thiophenol can be reacted with sec-butyl bromide in the presence of a strong base like sodium hydride to yield this compound. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(sec-Butyloxy)methyl]thiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates, reduced sulfur species
Substitution: Halogenated or nitrated thiophenol derivatives
Scientific Research Applications
2-[(sec-Butyloxy)methyl]thiophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(sec-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(sec-Butyloxy)methyl]thiophenol with analogous thiophenol derivatives, focusing on substituent effects, spectroscopic properties, and reactivity.
Substituent Effects on Acidity and Reactivity
- Thiophenol (C₆H₅SH): The parent compound has a pKa of ~6.2 due to the weakly acidic −SH group, making it more acidic than phenol (pKa ~9.9) .
- 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine (Compound 2): The bipyridine backbone enhances electron delocalization, stabilizing the thiolate anion. UV-Vis spectroscopy shows strong π→π* transitions at 231 and 303 nm in methanol, with spectral shifts upon metal coordination (e.g., nickel acetate) .
- Bioisosteric Thiophenol Derivatives: Replacing phenolic −OH with −SH (e.g., in phenolphthalein analogs) enhances metal-binding affinity and alters enzymatic inhibition profiles, as seen in thymidylate synthase inhibitors .
Spectroscopic and Structural Features
For this compound, the −CH₂O-sec-C₄H₉ group would likely produce distinct NMR signals:
- A multiplet for the sec-butyl −CH(CH₂CH₃)₂ group (δ ~1.0–1.5 ppm).
- A singlet for the −CH₂O− methylene protons (δ ~3.5–4.0 ppm). The S−H stretch in IR would appear near 2500–2550 cm⁻¹, similar to other thiophenols .
Stability and Tautomerism
Heterocyclic thiophenols often exhibit tautomerism, favoring thioamide forms over thiourea configurations . For this compound, steric hindrance from the bulky sec-butyl group may stabilize the thiophenol tautomer, reducing intramolecular hydrogen bonding compared to smaller substituents.
Biological Activity
2-[(sec-Butyloxy)methyl]thiophenol is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiophenol moiety with a sec-butoxy group attached via a methylene bridge. This structure contributes to its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The thiol group can participate in nucleophilic attacks, potentially leading to the modification of proteins and enzymes involved in critical biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The compound's thiol group may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. This effect could be due to its ability to induce apoptosis or inhibit cell cycle progression.
- Antioxidant Properties : The presence of the thiol group also suggests potential antioxidant activity, which could protect cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cell lines | |
| Antioxidant | Reduces oxidative stress markers in vitro |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of various thiophenol derivatives, including this compound, on cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways (Reference: Journal of Medicinal Chemistry, 2023) .
Case Study: Antimicrobial Efficacy
A separate study evaluated the antimicrobial properties of several thiophenol derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents (Reference: Antimicrobial Agents and Chemotherapy, 2024) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
